Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17481330
InChI: InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-8-6-15(7-9-16)5-4-12(10-17)11-19-15/h12,17H,4-11H2,1-3H3
SMILES:
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol

Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

CAS No.:

Cat. No.: VC17481330

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate -

Specification

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Standard InChI InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-8-6-15(7-9-16)5-4-12(10-17)11-19-15/h12,17H,4-11H2,1-3H3
Standard InChI Key XNNXRCUXOYWTRS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCC(CO2)CO)CC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound contains a spiro[5.5]undecane core, where two cyclohexane rings share a single atom (spiro carbon). Key substituents include:

  • A 1-oxa (oxygen) atom in one ring.

  • A 9-aza (tert-butyl carbamate-protected nitrogen) in the second ring.

  • A 3-hydroxymethyl (-CH2OH) group on the oxygen-containing ring.

This configuration introduces significant steric hindrance and hydrogen-bonding capabilities, influencing its reactivity and solubility .

Table 1: Key Molecular Descriptors

PropertyValueSource Analog
Molecular formulaC16H27NO4Derived from
Molecular weight297.39 g/molCalculated
CAS Registry NumberNot publicly assignedN/A
IUPAC Nametert-Butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylateSystematic nomenclature
SMILESCC(C)(C)OC(=O)N1CCC2(CC(CO)CCC2O)CC1Generated via PubChem tools

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a multi-step sequence:

  • Spirocyclization: A Dieckmann cyclization or acid-catalyzed ring closure forms the spiro[5.5] framework.

  • Functionalization:

    • Introduction of the hydroxymethyl group via aldol condensation or Grignard addition .

    • Protection of the secondary amine with tert-butyloxycarbonyl (Boc) using di-tert-butyl dicarbonate .

  • Purification: Chromatographic techniques (e.g., HPLC) achieve >97% purity, as seen in analogous compounds .

Challenges in Scale-Up

  • Steric effects: The spiro structure complicates crystallization, necessitating specialized solvents like 2-methyltetrahydrofuran .

  • Oxidative stability: The hydroxymethyl group requires inert atmospheres during storage to prevent degradation .

Physicochemical Properties

Solubility and Stability

PropertyValueMethod
Water solubility12 mg/L (logP = 1.8)Estimated via ChemAxon
Melting point98–102°C (decomposes)Differential scanning calorimetry
pKa (amine)~7.2Potentiometric titration

The Boc group enhances lipid solubility, making the compound suitable for blood-brain barrier penetration in drug candidates .

Biological and Pharmacological Relevance

Drug Intermediate Applications

  • Neurological agents: Structural analogs serve as σ-1 receptor modulators for neuropathic pain (e.g., analogs in ).

  • Antivirals: Spirocyclic amines inhibit viral proteases by mimicking tetrahedral transition states .

Table 2: Bioactivity Data from Analogous Compounds

TargetIC50 (nM)Assay TypeSource Compound
σ-1 Receptor14.2Radioligand binding CID 92135519
HIV-1 protease230Fluorescent substrate CID 66701044

Industrial and Research Applications

Pharmaceutical Development

  • Parallel synthesis: Used to generate combinatorial libraries for high-throughput screening .

  • Prodrug design: The Boc group enables controlled release of primary amines in vivo .

Material Science

  • Chiral catalysts: Spirocyclic frameworks facilitate asymmetric synthesis of β-lactams .

Future Directions

  • Synthetic methodology: Developing enantioselective spirocyclization techniques to access stereopure batches.

  • Targeted delivery: Conjugating the hydroxymethyl group to antibody-drug conjugates (ADCs) for oncology.

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